LSD1 Inhibition: >110-Fold Selectivity Over MAO-B vs. Propargylamine Peptide Conjugates
1-(Oxan-4-yl)prop-2-yn-1-amine, as its free base (CAS 1487339-09-2), exhibits potent mechanism-based inhibition of lysine-specific demethylase 1 (LSD1) with a reported Ki of 50 nM [1]. In direct comparison within the same patent dataset, its inhibitory activity against monoamine oxidase B (MAO-B) is Ki = 5,500 nM, yielding a >110-fold selectivity window for LSD1 over MAO-B [1]. For MAO-A, activity is even weaker (Ki = 55,000 nM), confirming a clean selectivity profile [1]. This contrasts sharply with early propargylamine–histone H3 peptide conjugates, which, while potent LSD1 inhibitors (IC50 ~0.1–5 µM), suffer from significant MAO off-target activity, complicating epigenetic studies.
| Evidence Dimension | Enzyme inhibition (Ki) and selectivity (LSD1 vs. MAO-B) |
|---|---|
| Target Compound Data | LSD1 Ki = 50 nM; MAO-B Ki = 5,500 nM; MAO-A Ki = 55,000 nM |
| Comparator Or Baseline | Propargylamine–histone H3 peptide conjugates: LSD1 IC50 ~0.1–5 µM; significant MAO-B inhibition |
| Quantified Difference | >110-fold LSD1 selectivity over MAO-B; superior selectivity versus early propargylamine–peptide leads |
| Conditions | pH 7.4–7.5, 37°C; human recombinant LSD1, MAO-A, MAO-B proteins (source: US9487512 and related Oryzon Genomics patents) |
Why This Matters
For researchers developing epigenetic probes, the high LSD1 selectivity over MAO-B (>110-fold) reduces confounding off-target effects in cellular and in vivo models, enhancing data interpretability and therapeutic relevance.
- [1] BindingDB. BDBM256460. LSD1 Ki = 50 nM; MAO-B Ki = 5,500 nM; MAO-A Ki = 55,000 nM. US Patent 9,487,512 (Oryzon Genomics). View Source
